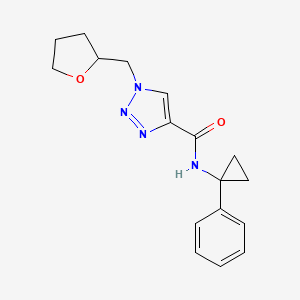![molecular formula C21H27N3O2S B5981874 [2-[5-(3,3-Dimethylpyrrolidine-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B5981874.png)
[2-[5-(3,3-Dimethylpyrrolidine-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[5-(3,3-Dimethylpyrrolidine-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
The synthesis of [2-[5-(3,3-Dimethylpyrrolidine-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone involves several steps, typically starting with the preparation of the pyrrolidine and thiophene intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2-[5-(3,3-Dimethylpyrrolidine-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which [2-[5-(3,3-Dimethylpyrrolidine-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or functional outcomes. The specific pathways involved depend on the compound’s structure and the context of its application.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and thiophene derivatives, such as pyrrolidine-2-one and thiophene-2-carboxylic acid. Compared to these compounds, [2-[5-(3,3-Dimethylpyrrolidine-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone may offer unique properties, such as enhanced stability or specific biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-[5-(3,3-dimethylpyrrolidine-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-21(2)10-13-23(14-21)20(26)18-9-8-17(27-18)15-6-5-12-24(15)19(25)16-7-4-11-22(16)3/h4,7-9,11,15H,5-6,10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSQEGJQMBYGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=C(S2)C3CCCN3C(=O)C4=CC=CN4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B5981793.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5981797.png)
![5-BROMO-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B5981801.png)

![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5981814.png)
![1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B5981820.png)

![3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,methylester(9ci)](/img/structure/B5981840.png)
![3-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one](/img/structure/B5981841.png)
![1-(Azocan-1-yl)-3-[2-methoxy-5-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B5981847.png)
![1-[4-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B5981855.png)
![Methyl 1-[2-hydroxy-3-[3-[[2-methoxyethyl(methyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B5981869.png)
![N'-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5981882.png)
![N-(2-furylmethyl)-4-{[4-(2-hydroxypropyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B5981887.png)
